3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13657239
InChI: InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C
Molecular Formula: C16H28O4SSi
Molecular Weight: 344.5 g/mol

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13657239

Molecular Formula: C16H28O4SSi

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C16H28O4SSi
Molecular Weight 344.5 g/mol
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3
Standard InChI Key ILOSRZGRFSUSHQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Name: 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate
CAS No.: 115306-83-7
Molecular Formula: C₁₆H₂₈O₄SSi
Molecular Weight: 344.5 g/mol
PubChem CID: 59379114

Structural Components:

  • TBDMS Group: A sterically bulky silyl ether protecting group, stable under basic and mild acidic conditions but cleavable with fluoride ions (e.g., TBAF) or strong acids .

  • 4-Methylbenzenesulfonate (Tosyl) Group: A good leaving group, facilitating nucleophilic substitutions or cross-couplings .

  • Propyl Linker: Connects the TBDMS-protected alcohol to the tosyl moiety, enabling spatial separation for selective reactions.

Synonyms:

  • 3-((tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

  • SCHEMBL2251597 (PubChem) .

Synthesis and Preparation

General Synthetic Route

The compound is synthesized via two sequential steps:

  • Protection of 3-hydroxypropyl alcohol with TBDMS chloride:

    • Reacting 3-hydroxypropyl alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or pyridine) yields 3-(tert-butyldimethylsilyl)oxypropyl alcohol .

  • Tosylation of the protected alcohol:

    • Treatment with 4-methylbenzenesulfonyl chloride (tosyl chloride) and a base (e.g., pyridine or DMAP) converts the alcohol to the sulfonate ester .

Example Procedure:

  • Step 1: 3-Hydroxypropyl alcohol (1 eq) + TBSCl (1.2 eq) + imidazole (1.3 eq) → 3-(TBDMS)oxypropyl alcohol (quantitative yield) .

  • Step 2: Protected alcohol (1 eq) + tosyl chloride (1.2 eq) + pyridine (2 eq) → 3-((TBDMS)oxy)propyl 4-methylbenzenesulfonate (yields >80%) .

Key Reaction Conditions

ParameterTypical Value/RangeSource
SolventTHF, DCM, CHCl₃
Temperature0–25°C
Reaction Time12–24 hours
Yield80–100%

Physical and Chemical Properties

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₈O₄SSi
Molecular Weight344.5 g/mol
SolubilitySoluble in DMSO, CH₃CN
StorageRoom temperature (RT)

Stability and Reactivity

  • TBDMS Group Stability: Stable in neutral or basic conditions but sensitive to acidic conditions (e.g., HCl) and fluoride ions .

  • Tosyl Group Reactivity: Participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides) or cross-couplings (e.g., Suzuki-Miyaura) .

Applications in Organic Synthesis

Protection/Deprotection Strategies

The TBDMS group is widely used to protect alcohols during multi-step syntheses. For example:

  • Selective Deprotection: The TBDMS group can be removed under mild conditions (e.g., TBAF in THF) without affecting sensitive functional groups like esters or sulfonates .

  • Orthogonal Protection: Compatible with other protecting groups (e.g., benzyl ethers), enabling modular synthesis .

Example Use Case:
In the synthesis of neolignans (proangiogenic agents), TBDMS-protected intermediates are employed to prevent unwanted side reactions during oxidation or cyclization steps .

Cross-Coupling Reactions

The tosyl group serves as a leaving group in transition-metal-catalyzed couplings:

  • Ni-Catalyzed Cross-Electrophile Coupling: Reacts with vinyl triflates to form cycloalkenes or modify peptides .

  • Suzuki-Miyaura Coupling: Facilitates the formation of C–C bonds with boronic acids .

Key Data:

Reaction TypeConditionsYieldSource
Ni-Catalyzed CouplingNiBr₂, LiBr, DMSO/CH₃CN84–90%
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O>70%

Functionalization of Biomolecules

  • Peptide Modification: The tosyl group enables site-specific conjugation of peptides with tyrosine residues .

  • Silyl Ether Anchoring: The TBDMS group is used to immobilize molecules on solid supports for combinatorial synthesis .

ParameterRecommendationSource
StorageRT, anhydrous conditions
Shelf Life6 months (–80°C), 1 month (–20°C)
Handling TipsStore in inert atmosphere to avoid hydrolysis
HazardPrecautionSource
Skin IrritationWear gloves, goggles
ToxicityFor research use only
UN ClassificationUN 3259 (Corrosive)

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